molecular formula C25H23Cl2N5O3 B1669352 N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide CAS No. 1018674-83-3

N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide

Cat. No. B1669352
CAS RN: 1018674-83-3
M. Wt: 512.4 g/mol
InChI Key: PVTIQVJHZDSETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CVT-11127 is an inhibitor of StearoylCoA Desaturase-1 (SCD1).

Scientific Research Applications

Inhibition of StearoylCoA Desaturase Activity

CVT-11127 is a potent inhibitor of StearoylCoA Desaturase (SCD) activity . SCD is an enzyme that produces monounsaturated fatty acids (MUFA), which are key molecules for cancer cell proliferation . Inhibition of SCD activity with CVT-11127 has been shown to reduce lipid synthesis and impair proliferation in human lung cancer cells .

Blockage of Cell Cycle Progression

CVT-11127 has been shown to block the progression of the cell cycle through the G1/S boundary . This means that it can prevent cells from entering the S phase, where DNA replication occurs, thus inhibiting cell proliferation .

Induction of Programmed Cell Death

In addition to blocking cell cycle progression, CVT-11127 can also trigger programmed cell death, also known as apoptosis . This makes it a potential therapeutic agent for cancer treatment .

Potential for Lung Cancer Research

Given its effects on cell cycle progression and apoptosis, CVT-11127 has significant potential for lung cancer research . It could be used to develop new therapeutic strategies for treating this disease .

Effects on Lipid Synthesis

CVT-11127’s inhibition of SCD activity leads to a reduction in lipid synthesis . This is because SCD is involved in the production of monounsaturated fatty acids, which are key components of cell lipids .

Interaction with Other Compounds

The effects of CVT-11127 on cell proliferation and lipid synthesis can be fully reversed by oleic acid, palmitoleic acid, or cis-vaccenic acid . This suggests that these fatty acids could potentially be used in combination with CVT-11127 for therapeutic purposes .

properties

IUPAC Name

N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTIQVJHZDSETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide
Reactant of Route 5
N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide

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